molecular formula C19H24ClN3O B000740 Benzydamine hydrochloride CAS No. 132-69-4

Benzydamine hydrochloride

Cat. No.: B000740
CAS No.: 132-69-4
M. Wt: 345.9 g/mol
InChI Key: HNNIWKQLJSNAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzydamine hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) with multifunctional properties, including local anesthetic, analgesic, and antiseptic effects. Its anti-inflammatory activity stems from the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it stabilizes mucosal membranes at concentrations of 10–100 μmol/L and blocks sodium channels in sensory nerves, reducing nociceptor stimulation and providing rapid pain relief .

Clinically, benzydamine is widely used in mouthwashes and sprays for conditions like radiation-induced oral mucositis, sore throat, and postoperative pain . It is available over-the-counter (OTC) in many countries under the brand name Tantum Verde and is recommended by 80–90% of general practitioners (GPs) and pharmacists (PHs) for topical oral conditions . Its high patient satisfaction (40% self-medication rate) reflects its tolerability and efficacy .

Preparation Methods

Chemical Synthesis Methods

Traditional Synthesis via Methyl Anthranilate

The conventional synthesis of benzydamine hydrochloride begins with methyl anthranilate, a derivative of anthranilic acid. According to DrugBank, the process involves four key steps :

  • Nitroso Derivative Formation : Methyl anthranilate undergoes nitrosation using nitrous acid (HNO₂) to form an N-nitroso intermediate.

  • Reduction to Hydrazine : Sodium thiosulfate reduces the nitroso group to hydrazine, generating a reactive intermediate.

  • Cyclization : The hydrazine intermediate spontaneously undergoes intramolecular cyclization to form a benzopyrazolyl structure.

  • Alkylation : The final step involves alkylation with 3-chloro-1-dimethylaminopropane in the presence of a base to introduce the dimethylaminopropyl side chain.

This route, while established, faces challenges in controlling byproducts during the nitrosation and reduction steps.

Novel Synthesis via 2-Amino-5-Benzyl Benzoate Methyl Ester

A patented method (CN113173885A) offers an optimized five-step synthesis starting from 2-amino-5-benzyl benzoate methyl ester :

  • Hydrolysis of Methyl Ester :

    • The methyl ester group is hydrolyzed using lithium hydroxide hydrate (LiOH·H₂O) in a 1:3 molar ratio.

    • Reaction conditions: Reflux in 1,4-dioxane/water for 40–80 minutes.

  • Diazotization and Reduction :

    • The amino group is diazotized with NaNO₂ in HCl at 0–5°C, followed by reduction with SnCl₂ to form hydrazine.

    • Molar ratios: 1:1:3 (intermediate:NaNO₂:SnCl₂).

  • Cyclization with HCl :

    • Hydrazine and carboxyl groups undergo acid-catalyzed cyclization using 30–35% HCl at reflux.

  • Oxygen Alkylation :

    • The intermediate is alkylated with benzyl chloride (BnCl) in dimethyl sulfoxide (DMSO) using NaOH as a base.

  • Nitrogen Alkylation :

    • The final alkylation with 3-dimethylaminopropyl chloride hydrochloride in dimethylformamide (DMF) at 90–120°C yields this compound.

Advantages of the Novel Route :

  • Higher efficiency due to streamlined steps (five vs. four in traditional methods).

  • Economic viability for large-scale production, as impurity extraction is avoided .

Comparative Analysis of Synthesis Routes

ParameterTraditional Method Novel Method
Starting MaterialMethyl anthranilate2-Amino-5-benzyl benzoate methyl ester
Key ReagentsNaNO₂, Na₂S₂O₃LiOH, SnCl₂, BnCl
Reaction Steps45
Temperature RangeAmbient to 100°C0–120°C
Byproduct ControlModerateHigh (targeted impurity synthesis)

The novel method’s use of SnCl₂ for reduction enhances selectivity, minimizing unwanted side reactions .

Pharmaceutical Formulation Methods

This compound’s instability in aqueous solutions necessitates specialized formulations. A gel-based preparation (CN101214218A) uses buffering agents to maintain pH stability :

Typical Gel Composition (Per 100 g):

ComponentQuantityFunction
This compound0.5 gActive ingredient
Citric acid0.5 gpH adjuster
Sodium citrate0.8 gBuffer
Glycerol50 gHumectant
Hydroxyethyl cellulose18 gGelling agent
Distilled waterq.s. to 100 gSolvent

Preparation Steps :

  • Dissolve citric acid and sodium citrate in water, then add this compound.

  • Incorporate glycerol and hydroxyethyl cellulose under heating (60–70°C).

  • Adjust pH to 5.5–5.6 using citric acid/sodium citrate buffer.

  • Add preservatives and fragrances (e.g., rose essence) before packaging.

Stability Data :

ConditionPurity Retention (%)
Acidic degradation94.36
Alkaline degradation93.17
Photolytic degradation90.16

Formulations maintain >90% purity under accelerated degradation conditions .

Quality Control and Impurity Synthesis

Impurity Profiling

This compound impurity B, a critical degradation product, is synthesized via a dedicated route :

  • Hydrolysis of the methyl ester group.

  • Diazotization and reduction to hydrazine.

  • Cyclization with HCl to form a benzopyrazolyl core.

  • Sequential alkylation at nitrogen and oxygen atoms.

Analytical Validation :

  • High-performance liquid chromatography (HPLC) with a C18 column resolves benzydamine and its impurities within 17 minutes .

Chemical Reactions Analysis

Metabolic Reactions

Benzydamine HCl undergoes extensive hepatic and extrahepatic metabolism via three primary pathways :

Pathway Enzymes Involved Key Metabolites Kinetic Parameters
N-Oxidation Flavin monooxygenase 3 (FMO3)Benzydamine N-oxideKₘ = 40.4 μM, Vₘₐₓ = 29.1 nmol/mg/min
Dealkylation CYP3A4, CYP2C19, CYP2D6N-Desmethyl-benzydamineMinor pathway (low Vₘₐₓ)
Conjugation UGTs, SULTsGlucuronides, sulfatesHigh systemic clearance
  • Key Findings :
    • N-Oxidation is the dominant pathway, accounting for >80% of metabolites in humans .
    • FMO1 (not expressed in adult liver) shows higher Vₘₐₓ (40.8 nmol/mg/min) but lower hepatic relevance .
    • Plasma half-life: ~13 hours .

Degradation and Stability

  • Chemical Stability : Stable under normal conditions but degrades in acidic/basic environments .
  • Photodegradation : Exposure to UV light induces decomposition, forming chlorinated byproducts .
  • Thermal Degradation : Heating above 160°C results in decomposition to indazole derivatives .

Reaction with Biological Targets

Benzydamine interacts with inflammatory mediators and ion channels:

  • Prostaglandin Inhibition : Suppresses COX-2 at high concentrations (IC₅₀ = 100 μM) .
  • Cytokine Modulation : Reduces TNF-α and IL-1β release by 60–70% at 30 μM .
  • Ion Channel Effects : Blocks ASIC and TRPV1 channels, reducing nociceptor excitability .

Analytical Detection Methods

Method Conditions Applications
HPLC-UV C18 column, 32% acetonitrile/0.05 M KH₂PO₄ (pH 7.0), λ = 308/350 nm Quantification of N-oxide
LC-MS/MS ESI+ mode, m/z 346 → 135 (benzydamine), m/z 362 → 135 (N-oxide) Metabolic profiling

Key Research Gaps

  • Synthetic Byproducts : Limited data on impurity formation during large-scale synthesis .
  • CYP Interactions : Role of CYP2E1 and CYP1A2 in dealkylation remains unclear .

Scientific Research Applications

Medical Applications

Benzydamine hydrochloride is utilized in several medical fields, particularly in odontostomatology and otorhinolaryngology . Its recognized applications include:

  • Odontostomatology :
    • Treatment of gingivitis, stomatitis, glossitis, aphthous ulcers, and oral ulceration due to radiation therapy.
  • Otorhinolaryngology :
    • Management of glandular fever, pharyngitis, tonsillitis, post-tonsillectomy care, and radiation or intubation-induced mucositis.

Clinical Efficacy

Multiple studies have demonstrated the efficacy of this compound in treating sore throat and oral mucositis:

  • A double-blind study involving 44 patients showed that benzydamine significantly relieved pain and dysphagia compared to placebo (P < 0.001) at 24 hours post-treatment .
  • Another study confirmed its effectiveness in reducing symptoms associated with oral mucositis in patients undergoing chemotherapy or radiotherapy for head and neck cancer .

Antiviral Properties

Recent research has also explored the antiviral activity of this compound against SARS-CoV-2:

  • In vitro studies indicated that benzydamine could inhibit the virus's entry into lower respiratory tracts, potentially reducing COVID-19-related hospitalizations . The drug demonstrated antiviral activity at a concentration of 15.0 mcg/ml, suggesting its role in early-stage treatment .

New Formulations and Future Directions

Innovations in formulation are being explored to enhance the delivery and efficacy of benzydamine:

  • Gel Formulations : These allow for targeted application on small lesions and prolonged contact with affected areas, which may improve therapeutic outcomes .
  • Combination Therapies : Research is ongoing into combining benzydamine with other compounds to enhance its effectiveness against conditions like burning mouth syndrome .

Case Studies and Clinical Trials

Several clinical trials are underway to further investigate the applications of benzydamine:

  • A phase IV study is assessing its safety and efficacy in pediatric populations aged 6–12 years with sore throat across multiple countries (Poland, Hungary, Romania) .
  • Another trial aims to evaluate its role in preventing postoperative sore throat after general anesthesia .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaSpecific UsesKey Findings
OdontostomatologyGingivitis, stomatitis, oral ulcersEffective in reducing pain and inflammation; safe for use
OtorhinolaryngologyPharyngitis, tonsillitisSignificant symptom relief compared to placebo; minimal side effects
Antiviral ActivityCOVID-19 treatmentInhibits viral entry; potential use in early treatment stages
New FormulationsGel formulationsTargeted application; longer contact time with lesions

Comparison with Similar Compounds

Other NSAIDs and Beta-Blockers

Benzydamine shares mechanistic similarities with beta-blockers and acidic NSAIDs (e.g., ibuprofen):

  • Mechanism : Like beta-blockers, benzydamine inhibits azurophilic granule secretion from neutrophils and increases cyclic 3′-5′-AMP, stabilizing cellular membranes . It also weakly inhibits prostaglandin synthesis, akin to traditional NSAIDs .
  • Efficacy: In postoperative pain management, benzydamine mouthwash (0.15%) showed comparable analgesic effects to acetaminophen but was less effective than naproxen sodium–codeine phosphate .
  • Side Effects : Unlike systemic NSAIDs, benzydamine’s topical application minimizes gastrointestinal and renal risks. However, high doses (22.5 mg) may cause local numbness or nausea .

Table 1: Comparison with NSAIDs

Compound Mechanism Key Indications Side Effects Reference
Benzydamine HCl TNF-α/IL-1β inhibition, Na⁺ block Oral mucositis, sore throat Local numbness, nausea
Ibuprofen COX-1/COX-2 inhibition Systemic inflammation GI ulcers, renal toxicity
Naproxen-Codeine COX inhibition + opioid receptor Severe postoperative pain Constipation, dependency

Chlorhexidine Digluconate

Chlorhexidine, a broad-spectrum antiseptic, is often compared with benzydamine in oral care:

  • Anti-inflammatory Efficacy : Both 0.15% benzydamine and 0.2% chlorhexidine mouthwashes show similar reductions in gingival inflammation .
  • Tolerability : Benzydamine lacks chlorhexidine’s side effects (tooth staining, taste alteration) and is preferred for long-term use .
  • Antimicrobial Activity : Chlorhexidine has stronger bactericidal effects, but benzydamine exhibits antifungal and mild antimicrobial properties .

Table 2: Benzydamine vs. Chlorhexidine

Parameter Benzydamine HCl Chlorhexidine Reference
Anti-inflammatory Comparable efficacy Comparable efficacy
Antimicrobial Moderate Strong
Common Side Effects Rare Staining, taste loss

Povidone-Iodine

A 2023 randomized trial compared benzydamine with 0.1% povidone-iodine gargle in preventing radiation-induced oral mucositis (RIOM):

  • Efficacy : Povidone-iodine reduced severe RIOM incidence more effectively (32% vs. 53% with benzydamine) .
  • Patient Preference : Benzydamine scored higher in satisfaction (45.3 vs. 40.1) due to better taste, pain relief, and comfort .

Dichlorobenzyl Alcohol-Sodium Benzoate

This combination, commonly prescribed for sore throat, outperforms benzydamine in GP recommendations (83.5% vs. 80.8%) but lacks anti-inflammatory and anesthetic properties .

Formulation Comparisons

  • Spray vs. Lozenges : A 2023 phase IV trial found both 0.3% benzydamine spray and 3 mg lozenges provided rapid pain relief (within 2 minutes), with effects lasting up to 4 hours .
  • Drug Delivery Systems : Thiolated κ-carrageenan formulations slow benzydamine release (6.27% after 48 hours vs. 60% in aqueous solutions), enhancing sustained efficacy .

Biological Activity

Benzydamine hydrochloride (BH) is a non-steroidal anti-inflammatory drug (NSAID) with unique pharmacological properties, primarily utilized for its analgesic and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and notable case studies.

Benzydamine exerts its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : BH has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while not significantly affecting anti-inflammatory cytokines like interleukin-10 (IL-10) or interleukin-6 (IL-6) . This selective inhibition contributes to its anti-inflammatory properties.
  • Impact on COX Activity : The reduction in pro-inflammatory cytokines leads to decreased cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition is crucial for mitigating inflammation and pain .
  • Inhibition of Leukocyte Migration : BH inhibits the migration of monocytes and other leukocytes, further reducing inflammation at sites of injury or infection .
  • Antimicrobial Activity : Recent studies indicate that benzydamine exhibits antimicrobial properties against various pathogens, including Candida albicans and both gram-negative and gram-positive bacteria. Its effectiveness is attributed to membrane-damaging actions that disrupt microbial integrity .

Clinical Applications

This compound is commonly used in various clinical settings:

Application Description
Sore ThroatBH is effective in alleviating pain and dysphagia associated with sore throat, as demonstrated in clinical trials .
Oral MucositisProphylactic use of BH oral rinse has shown efficacy in preventing radiation-induced oral mucositis in cancer patients .
Topical ApplicationBH is available in topical forms for treating localized inflammatory conditions due to its high affinity for membranes .

Case Studies

  • Psychotic Disorder Due to Abuse : A case study reported a 20-year-old male who developed visual hallucinations and other psychiatric symptoms after abusing high doses of this compound. This highlights the potential for misuse when taken in excess, leading to significant central nervous system effects .
  • Efficacy in Sore Throat Treatment : In a double-blind study involving 44 patients with sore throat, those treated with benzydamine showed significantly greater relief from pain and dysphagia compared to placebo, underscoring its therapeutic benefits .

Research Findings

Recent research has further elucidated the biological activity of benzydamine:

  • Cytokine Modulation : Studies have consistently shown that BH reduces levels of TNF-α and IL-1β without affecting other inflammatory mediators, which positions it uniquely among NSAIDs .
  • Antimicrobial Efficacy : Laboratory studies confirm that BH can inhibit the growth of various bacteria and fungi at concentrations typically used for anti-inflammatory purposes, suggesting its dual role as an anti-inflammatory and antimicrobial agent .

Q & A

Q. Basic: How do the physicochemical properties of benzydamine hydrochloride influence analytical method design?

This compound’s pKa (9.33) and solubility profile (water, alcohols, chloroform) directly impact chromatographic conditions. Its ionization state varies with pH: protonated below pH 7.2 and neutral above pH 10. For HPLC, a mobile phase pH of 3.0 was optimal to maintain benzydamine in a protonated state while keeping co-analytes like methylparaben neutral, ensuring adequate retention on a C18 column . Detection wavelengths (254 nm for methylparaben; 320 nm for benzydamine) were selected based on UV absorption maxima .

Q. Advanced: What challenges arise in simultaneous quantification of this compound and excipients (e.g., methylparaben) in formulations?

Key challenges include:

  • pH optimization : Balancing ionization states of analytes to avoid column degradation (pH 2–8 safe range) while achieving resolution .
  • Column compatibility : C18 phases outperformed C8 in resolving benzydamine and methylparaben due to better hydrophobic interactions .
  • Green chemistry alignment : Minimizing toxic solvents (e.g., chloroform in BP methods) by adopting HPLC with sodium perchlorate buffer, reducing environmental impact .
    Method validation confirmed linearity (80–120% concentration range), precision (RSD <2%), and sensitivity (LOD ≤0.5 µg/mL) .

Q. Basic: What pharmacological mechanisms underpin benzydamine’s anti-inflammatory and analgesic effects?

Benzydamine inhibits prostaglandin synthesis via cyclooxygenase (COX) suppression and modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6). It stabilizes cell membranes and reduces neutrophil infiltration, contributing to localized pain relief . Its dual action as a NSAID and local anesthetic distinguishes it from systemic anti-inflammatory agents .

Q. Advanced: How should researchers address contradictions in clinical trial data for benzydamine in oral mucositis (OM) prevention?

A phase 3 trial discontinuation (negative interim results) contrasts earlier positive outcomes in radiation doses ≤50 Gy. Key considerations:

  • Patient stratification : Subgroup analysis by radiation dose and chemotherapy co-administration may reveal efficacy thresholds .
  • Endpoint design : Use validated scales (e.g., WHO OM grading) and track time-to-onset to capture dynamic responses .
  • Mechanistic synergy : Investigate combination therapies (e.g., with growth factors) to enhance mucosal repair in high-dose settings (>50 Gy) .

Q. Advanced: What parameters are critical for validating an HPLC method for this compound in drug formulations?

Validation requires:

  • Linearity : Five-point calibration (80–120% of target concentration) with R² ≥0.999 for both benzydamine and excipients .
  • Precision : Intra-day and inter-day RSD <2% across triplicate runs .
  • Specificity : Baseline separation of peaks (resolution ≥1.5) under optimized pH and mobile phase conditions .
  • Robustness : Testing flow rate (±0.1 mL/min) and column temperature (±2°C) variations to ensure reproducibility .

Q. Advanced: What methodological gaps exist in studying benzydamine for radiation-induced oral mucositis?

  • Dose-response relationships : Optimal dosing (e.g., 0.15% rinse vs. spray) and duration remain undefined in high-dose radiotherapy (>50 Gy) .
  • Biomarker integration : Correlate cytokine levels (IL-1β, TNF-α) with clinical outcomes to refine patient selection .
  • Long-term safety : Limited data on mucosal atrophy or microbial resistance with prolonged use; longitudinal studies are needed .

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWKQLJSNAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

642-72-8 (Parent)
Record name Benzydamine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045293
Record name Benzydamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132-69-4
Record name Benzidamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzydamine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzydamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYDAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzydamine hydrochloride
Benzydamine hydrochloride
Benzydamine hydrochloride
Benzydamine hydrochloride
Benzydamine hydrochloride
Benzydamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.